3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide
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Overview
Description
3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide is a complex organic compound that features a unique combination of indole, oxadiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of the oxadiazole intermediate with the pyridine derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and oxadiazole moieties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-6-yl)-1,2,4-oxadiazole: Lacks the pyridine moiety.
N-(pyridin-4-yl)propanamide: Lacks the indole and oxadiazole moieties.
3-(1H-indol-6-yl)-N-(pyridin-4-yl)propanamide: Lacks the oxadiazole ring.
Uniqueness
3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide is unique due to the combination of indole, oxadiazole, and pyridine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H15N5O2 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C18H15N5O2/c24-16(21-14-6-8-19-9-7-14)3-4-17-22-18(23-25-17)13-2-1-12-5-10-20-15(12)11-13/h1-2,5-11,20H,3-4H2,(H,19,21,24) |
InChI Key |
NDVQTFAKVIMTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)CCC(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
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